molecular formula C14H15BrN2O B15339030 5-Bromo-4-[3-(tert-butyl)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[3-(tert-butyl)phenyl]imidazole-2-carbaldehyde

Cat. No.: B15339030
M. Wt: 307.19 g/mol
InChI Key: JLILRRBSGQDXHD-UHFFFAOYSA-N
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Description

MFCD33022708 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022708 involves several steps, starting from basic organic compounds. The process typically includes:

    Initial Reactants: The synthesis begins with 1,4-diiodo-2,5-dibromobenzene, which is coupled with [(3-cyanopropyl)di-isopropylsilyl]acetylene.

    Coupling and Trimerization: The intermediate product is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, and trimerized using 1,4-dibromobenzene linkers.

    Aromatization: The final step involves an aromatization process to yield the desired compound.

Industrial Production Methods

Industrial production of MFCD33022708 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD33022708 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: N-bromosuccinimide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfilimine products, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

MFCD33022708 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD33022708 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions .

Properties

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

5-bromo-4-(3-tert-butylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C14H15BrN2O/c1-14(2,3)10-6-4-5-9(7-10)12-13(15)17-11(8-18)16-12/h4-8H,1-3H3,(H,16,17)

InChI Key

JLILRRBSGQDXHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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